2-Methoxymethoxy-4-nitro-phenylamine
Description
Properties
IUPAC Name |
2-(methoxymethoxy)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-14-8-4-6(10(11)12)2-3-7(8)9/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYQWNRVDAAEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 2-Aminophenol Derivative
The amino group in 2-aminophenol or 2-methoxyaniline is commonly protected by acetylation or methoxymethylation to form a stable intermediate that resists oxidation or unwanted substitution during nitration.
Acetylation : Reaction of 2-methoxyaniline with acetic acid at elevated temperatures (110–130°C) for 6–10 hours results in 2-methoxyacetanilide formation. This process removes water by reactive distillation to drive the reaction forward.
Methoxymethyl (MOM) Protection : Although less detailed in the sources, methoxymethyl protection involves treatment with methoxymethyl chloride under basic conditions to form the 2-methoxymethoxy derivative, which protects the phenolic hydroxyl group and amino functionality.
Nitration of Protected Intermediate
The nitration step is performed by slow, controlled addition of fuming nitric acid to the acetylated or methoxymethyl-protected intermediate solution at low temperatures (0–10°C) to avoid over-nitration and side reactions.
The reaction mixture is maintained at 0–50°C for 2–4 hours post-addition to ensure complete nitration at the 4-position, yielding 2-methoxy-4-nitroacetanilide or the corresponding methoxymethoxy-protected nitro derivative.
After nitration, the reaction mixture is quenched with deionized water, and the product is isolated by filtration.
Deprotection and Hydrolysis
The protected nitro compound is subjected to hydrolysis under alkaline conditions (10–25% aqueous alkali) at 80–100°C for 2–4 hours to remove the acetyl or methoxymethyl protecting groups, yielding the target 2-Methoxymethoxy-4-nitro-phenylamine.
The reaction mixture is cooled and filtered to isolate the final product.
Detailed Research Findings and Data Tables
The following tables summarize key reaction parameters and yields from experimental embodiments reported in patent CN109776337A, which provides a robust industrially applicable method for preparing 2-methoxy-4-nitroaniline derivatives, including this compound.
Table 1: Acetylation Reaction Parameters and Yields (Representative Data)
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 2-Methoxyaniline | 123.2 g (1.0 mol) |
| Acetic acid | 150 g (2.5 mol) | Molar ratio AcOH : amine = 2.5:1 |
| Temperature | 115°C | Reactive distillation to remove water |
| Reaction time | 6 hours | Completion confirmed by GC |
| Product | 2-Methoxyacetanilide (solution) | Yield: 233.7 g |
Table 2: Nitration Reaction Parameters and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Nitrating agent | Fuming nitric acid | 77.2 g (1.2 mol) |
| Temperature (addition) | 0–10°C | Dropwise addition over 1 hour |
| Post-addition reaction | 0–10°C for 2 hours | Ensures complete nitration |
| Quenching agent | Deionized water | 100 g added |
| Product isolation | Filtration | 2-Methoxy-4-nitroacetanilide, 236.8 g |
Table 3: Hydrolysis (Deprotection) Parameters and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Alkali concentration | 10–25% aqueous alkali | Sodium hydroxide commonly used |
| Temperature | 80–100°C | Hydrolysis for 2–4 hours |
| Molar ratio (alkali:amine) | 1.1–1.3 | Ensures complete deprotection |
| Product isolation | Cooling and filtration | This compound obtained |
Alternative Methods and Comparative Analysis
Another approach reported involves the use of N-benzenesulfonyl-4-methoxyaniline as the starting material, copper nitrate trihydrate as the nitrating agent in the presence of pyridine and 1,2-dichloroethane solvent at elevated temperatures (95–105°C) for 12 hours. This method yields N-benzenesulfonyl-4-methoxy-2-nitroaniline with 63% yield and 94% purity, which can then be further processed to the target compound.
Summary of Key Findings
The most industrially viable method involves acetylation of 2-methoxyaniline followed by controlled nitration with fuming nitric acid at low temperatures and subsequent hydrolysis of the acetyl group.
Reaction parameters such as temperature, molar ratios, and reaction times critically influence yield and purity.
Protection of the amino group is essential to prevent side reactions during nitration.
The described method achieves good yields (~70–80%) and allows for recovery of acetic acid, improving cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymethoxy-4-nitro-phenylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can produce 2-methoxymethoxy-4-aminophenylamine.
Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
2-Methoxymethoxy-4-nitro-phenylamine serves as an intermediate in the synthesis of more complex organic compounds, including azo dyes used in textiles and pigments for various applications. Its ability to undergo multiple chemical transformations makes it a valuable building block in organic synthesis.
Biology
The compound has garnered interest in biological studies due to its potential effects on cellular processes:
- Biochemical Interactions: The nitro group can undergo reduction to form reactive intermediates that interact with enzymes, potentially modifying their activity.
- Cellular Effects: It influences cell signaling pathways and gene expression, affecting cellular metabolism by interacting with metabolic enzymes .
Case Study: Toxicological Profile
A study evaluated the toxicity of 2-methoxy-4-nitroaniline (MNA) in rodents, revealing:
- Subacute Toxicity: Significant weight changes and organ weight differences were observed at high doses.
- Genotoxicity: MNA induced mutations in bacterial assays, indicating potential risks associated with exposure .
Industrial Applications
In industry, this compound is utilized for:
- Dye Production: It is a precursor for azo dyes used in textiles and paints.
- Chromogenic Agents: Employed in printing processes due to its color properties .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Azo dyes, Pigment Yellow 74 |
| Biology | Investigates biochemical interactions | Enzyme activity modulation |
| Industrial | Dye production and chromogenic agents | Textile dyes, printing inks |
Mechanism of Action
The mechanism by which 2-Methoxymethoxy-4-nitro-phenylamine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxymethoxy group can influence the compound's solubility and reactivity, affecting its overall behavior in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Methoxymethoxy-4-nitro-phenylamine with five analogous compounds, emphasizing substituent effects, applications, and safety profiles.
Table 1: Comparative Overview of this compound and Analogues
Key Comparative Insights
The nitro group at the 4-position deactivates the aromatic ring, making electrophilic substitution unlikely but favoring reduction to amines (e.g., for drug synthesis). This contrasts with (2,4,6-Trimethoxyphenyl)methanamine, where electron-donating methoxy groups activate the ring .
Functional Group Modifications: Replacing the primary amine with an acetamide group (N-(2-Methoxy-4-nitrophenyl)acetamide) reduces nucleophilicity, making it more suitable as a protective intermediate in multi-step syntheses .
Applications and Safety: Nitroaromatic amines like the target compound are often precursors to dyes or pharmaceuticals but may pose toxicity risks (e.g., nitro group reduction to carcinogenic amines). In contrast, (2,4,6-Trimethoxyphenyl)methanamine is flagged for acute toxicity (H302) . The hydrochloride salt form of 2-(2-Methoxy-4-nitro-phenoxy)ethylamine improves solubility for biological assays but introduces handling risks (e.g., irritation) .
Biological Activity
2-Methoxymethoxy-4-nitro-phenylamine, also known as 2-methoxy-4-nitroaniline, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its pharmacological potential.
The biochemical profile of this compound reveals its interactions with various biomolecules. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that modify enzyme activity. The presence of the methoxy group enhances its solubility and bioavailability, making it a suitable candidate for further pharmacological studies .
Cellular Effects
The compound exhibits a range of cellular effects, which vary depending on the cell type and context. Research indicates that it can influence cell signaling pathways and gene expression. For instance, it has been shown to modulate transcription factor activity, leading to alterations in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby impacting energy production .
Molecular Mechanisms
The molecular mechanisms through which this compound exerts its effects include:
- Enzyme Interaction : Binding to specific enzymes can result in either inhibition or activation, influencing various metabolic pathways.
- Reactive Intermediate Formation : The reduction of the nitro group generates reactive species that can modify proteins and nucleic acids, affecting their function and stability.
- Subcellular Localization : The compound may localize in specific cellular compartments (e.g., nucleus or mitochondria), influencing gene expression and metabolic processes .
Dosage Effects in Animal Models
Studies have demonstrated that the biological effects of this compound are dose-dependent. Lower doses may enhance enzyme activity and metabolic processes, while higher doses can induce toxic effects such as oxidative stress and cellular damage. For example, in animal models, significant increases in liver weight and signs of toxicity were observed at elevated doses .
Metabolic Pathways
The compound is involved in several metabolic pathways where it interacts with enzymes responsible for biotransformation. It undergoes reduction and oxidation reactions that lead to various metabolites influencing overall metabolic flux within cells. These metabolic processes are crucial for understanding the compound's pharmacokinetics and potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Carcinogenicity Assessment : Long-term exposure studies in rodents indicated an increased incidence of liver tumors at high doses, suggesting a potential carcinogenic risk associated with this compound .
- Genotoxicity Studies : In bacterial mutagenicity assays, significant increases in mutant colonies were observed, indicating that the compound may possess genotoxic properties .
- Antimicrobial Activity : Nitro-containing compounds similar to this compound have shown antimicrobial properties by producing toxic intermediates upon reduction that bind covalently to DNA, leading to cell death .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxymethoxy-4-nitro-phenylamine, and which reagents are critical for optimizing yield?
- The compound can be synthesized via sequential functionalization of aniline derivatives. A typical approach involves:
- Nitro group introduction : Nitration of a methoxymethoxy-substituted aniline precursor using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
- Protection/deprotection strategies : Methoxymethyl (MOM) groups are introduced via alkylation (e.g., chloromethyl methyl ether) under basic conditions (K₂CO₃, DMF) to protect reactive amine sites during nitration .
- Critical reagents include lithium aluminum hydride (LiAlH₄) for selective reductions and sodium borohydride (NaBH₄) for milder conditions .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy :
- ¹H NMR : Methoxymethoxy groups appear as singlets at δ 3.3–3.5 ppm, while aromatic protons adjacent to nitro groups resonate at δ 8.0–8.5 ppm .
- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm), and methoxymethoxy carbons appear at δ 55–60 ppm .
Q. How does pH and temperature influence the stability of this compound in aqueous solutions?
- Stability : The compound is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, with degradation products including 4-nitroaniline and formaldehyde (from MOM group cleavage) .
- Storage : Store at 2–8°C in inert solvents (e.g., DMSO or dry DMF) to prevent decomposition. Hydrochloride salt forms enhance aqueous solubility and stability .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during the nitration of methoxymethoxy-aniline precursors?
- Nitration can yield positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) due to:
- Electrophilic aromatic substitution (EAS) directing effects : Methoxymethoxy groups are strong ortho/para directors, but steric hindrance from the MOM group may favor para substitution .
- Solvent effects : Polar aprotic solvents (e.g., DCM) improve nitro group regioselectivity by stabilizing transition states .
Q. How can researchers optimize HPLC methods to resolve this compound from structurally similar byproducts?
- Column selection : Use C18 columns with 3 µm particle size for high resolution.
- Mobile phase : Acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry and retention time reproducibility .
- Detection : UV detection at 254 nm (λₘₐₓ for nitroaromatics) ensures sensitivity. Confirm purity via spiking experiments with synthetic standards .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity screening : MTT assays in mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
- Mechanistic studies : Fluorescence-based assays to evaluate nitroreductase activity, as nitro groups are often prodrug motifs .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragments)?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare MS data with computational predictions (e.g., mzCloud) .
- Synthetic controls : Prepare and characterize intermediate compounds (e.g., des-nitro analogs) to isolate spectral contributions .
- Dynamic effects : Consider tautomerism or conformational changes in solution, particularly for nitro-amine derivatives .
Methodological Notes
- Safety : Nitroaromatics are potential mutagens. Use PPE (gloves, lab coat) and work in a fume hood .
- Data reproducibility : Document reaction conditions (e.g., stirring rate, drying time) meticulously, as minor variations can alter yields .
- Ethical sourcing : Avoid commercial suppliers flagged as unreliable (e.g., benchchem.com ) [[]].
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
